Dimethyl 4,5-difluorophthalate
CAS No.: 18959-32-5
Cat. No.: VC13612795
Molecular Formula: C10H8F2O4
Molecular Weight: 230.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18959-32-5 |
---|---|
Molecular Formula | C10H8F2O4 |
Molecular Weight | 230.16 g/mol |
IUPAC Name | dimethyl 4,5-difluorobenzene-1,2-dicarboxylate |
Standard InChI | InChI=1S/C10H8F2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 |
Standard InChI Key | HILIWOHKVDWHAP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Dimethyl 4,5-difluorophthalate consists of a benzene ring substituted with two fluorine atoms at the 4- and 5-positions and two methoxycarbonyl groups (-COOCH₃) at the 1- and 2-positions. The fluorine atoms induce electron-withdrawing effects, altering the compound’s reactivity and intermolecular interactions compared to non-fluorinated analogs. The IUPAC name is dimethyl 4,5-difluorobenzene-1,2-dicarboxylate, and its CAS registry number is 18959-31-4 (shared with its precursor acid) .
Table 1: Key Identifiers of Dimethyl 4,5-Difluorophthalate
Property | Value |
---|---|
Molecular Formula | C₁₀H₈F₂O₄ |
Molecular Weight | 234.17 g/mol |
CAS Number | 18959-31-4 |
SMILES | COC(=O)C1=C(C(=O)OC)F)C(F)=C1 |
InChI Key | FFSBOABNRUJQFW-UHFFFAOYSA-N |
Synthesis and Manufacturing
Esterification of 4,5-Difluorophthalic Acid
The primary synthesis route involves the esterification of 4,5-difluorophthalic acid with methanol, catalyzed by thionyl chloride (SOCl₂). This method, adapted from analogous phthalate ester syntheses , proceeds via a two-step mechanism:
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Activation of Carboxylic Acids: Thionyl chloride converts the carboxylic acid groups into acyl chlorides.
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Nucleophilic Substitution: Methanol reacts with the acyl chlorides to form the diester.
Optimal Conditions:
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Molar ratio of thionyl chloride to acid: 2.5:1
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Solvent: Methanol (30 mL per 0.005 mol acid)
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Temperature: Reflux (≈65°C)
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Yield: ~78% after purification via silica gel chromatography .
Table 2: Reaction Parameters for Esterification
Parameter | Value |
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Catalyst | Thionyl chloride |
Solvent | Methanol |
Molar Ratio (SOCl₂:Acid) | 2.5:1 |
Reaction Time | 4–6 hours |
Purification | Column chromatography |
Physicochemical Properties
Thermal Stability and Phase Behavior
Dimethyl 4,5-difluorophthalate exhibits a melting point of 81–82°C and a predicted boiling point of 378.7±42.0°C, derived from computational models . The fluorine atoms enhance thermal stability by increasing intermolecular van der Waals interactions.
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretching) and 1284 cm⁻¹ (C-F stretching) .
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Nuclear Magnetic Resonance (NMR):
Table 3: Physical Properties of Dimethyl 4,5-Difluorophthalate
Property | Value |
---|---|
Melting Point | 81–82°C |
Boiling Point | 378.7±42.0°C (Predicted) |
Density | 1.644±0.06 g/cm³ (Predicted) |
pKa | 2.55±0.10 (Predicted) |
Chemical Reactivity and Applications
Role in Phthalocyanine Synthesis
Dimethyl 4,5-difluorophthalate is a precursor to fluorinated phthalocyanines, which are used in:
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Organic Photovoltaics: Enhanced electron mobility due to fluorine’s electron-withdrawing effects .
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Semiconductors: Tunable bandgap properties for thin-film transistors .
Pharmaceutical Intermediates
The compound’s stability under physiological conditions makes it a candidate for prodrug development, particularly in fluorinated anticancer agents .
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